![molecular formula C15H23BrClNO B1525146 3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}pyrrolidine hydrochloride CAS No. 1219948-95-4](/img/structure/B1525146.png)
3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}pyrrolidine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates demonstrates the chemical versatility of pyrrolidine derivatives. These compounds were obtained through the heterocondensation of corresponding substituted a-bromopropiophenones with pyrrolidinium pyrrolidine-1-carbodithioate and characterized using various spectroscopic methods (Sarbu, Lungu, Sandu, Chirita, & Bahrin, 2019).
Biological Activities
- Research into functionalized pyrrolidines reveals their potential in inhibiting alpha-mannosidase activity, suggesting applications in treating certain types of cancer. One study prepared new substituted pyrrolidine-3,4-diol derivatives, discovering that some of these compounds showed selective inhibition of enzyme activity and growth inhibitory properties for human glioblastoma and melanoma cells (Fiaux, Popowycz, Favre, Schütz, Vogel, Gerber‐Lemaire, & Juillerat-Jeanneret, 2005).
Synthetic Applications and Mechanisms
- The study of the addition of bromine chloride and iodine monochloride to carbonyl-conjugated, acetylenic ketones, including reactions with pyrrolidine derivatives, provides insight into the synthetic versatility of these compounds. This research also delves into the mechanisms behind the formation of major products, presenting valuable information for the development of new synthetic routes (Heasley, Buczala, Chappell, Hill, Whisenand, & Shellhamer, 2002).
Antiviral and Antimicrobial Applications
- The antiviral activity of C-5 substituted tubercidin analogues, including those related to pyrrolidine structures, has been evaluated against a range of RNA and DNA viruses. This research highlights the potential therapeutic applications of these compounds, with some derivatives showing significant activity against specific viral strains (Bergstrom, Brattesani, Ogawa, Reddy, Schweickert, Balzarini, & De Clercq, 1984).
Antiproliferative and Antiinflammatory Activities
- Synthesis and studies on the antiproliferative activity of new functionalized pyridine linked thiazole derivatives explore the potential of pyrrolidine-related compounds in cancer treatment. These compounds have been tested for their cytotoxicity against various cancer cell lines, with some showing promising anticancer activity (Alqahtani & Bayazeed, 2020).
Mécanisme D'action
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for brominated aromatic compounds .
Mode of Action
Brominated aromatic compounds are known to participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Brominated aromatic compounds are known to participate in various biochemical reactions, including nucleophilic substitution and oxidation .
Result of Action
Brominated aromatic compounds are known to participate in various biochemical reactions, which can lead to changes at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}pyrrolidine hydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .
Propriétés
IUPAC Name |
3-[(2-bromo-4-butan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-3-11(2)13-4-5-15(14(16)8-13)18-10-12-6-7-17-9-12;/h4-5,8,11-12,17H,3,6-7,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSGGHWJJCBYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



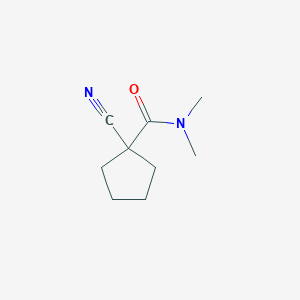
amino}acetic acid](/img/structure/B1525067.png)

![4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride](/img/structure/B1525071.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1525072.png)
![1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1525073.png)
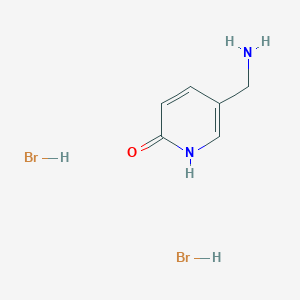
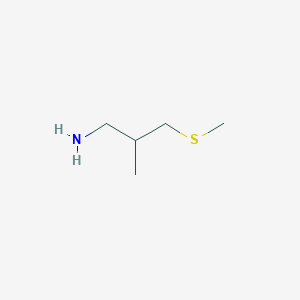
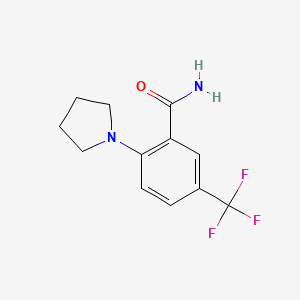

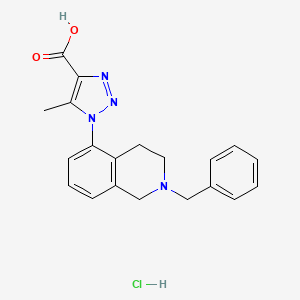

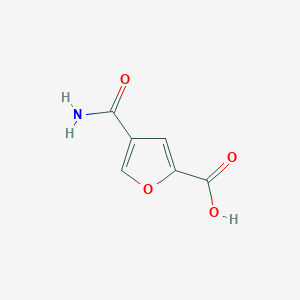
![N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B1525086.png)